2-Hydroxy-3-(thiophen-3-YL)pyridine
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Overview
Description
2-Hydroxy-3-(thiophen-3-YL)pyridine is a heterocyclic compound that features both a pyridine ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(thiophen-3-YL)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-thiophenecarboxaldehyde with 2-aminopyridine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(thiophen-3-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-oxo-3-(thiophen-3-YL)pyridine, while reduction could produce 2-hydroxy-3-(thiophen-3-YL)piperidine.
Scientific Research Applications
2-Hydroxy-3-(thiophen-3-YL)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(thiophen-3-YL)pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
- 2-Hydroxy-4-(thiophen-3-YL)pyridine
- 2-Hydroxy-3-(furan-3-YL)pyridine
- 2-Hydroxy-3-(pyridin-3-YL)pyridine
Comparison: 2-Hydroxy-3-(thiophen-3-YL)pyridine is unique due to the presence of both a hydroxyl group and a thiophene ring, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
3-thiophen-3-yl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-9-8(2-1-4-10-9)7-3-5-12-6-7/h1-6H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJROEGZIJROJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437447 |
Source
|
Record name | 2-HYDROXY-3-(THIOPHEN-3-YL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027262-47-0 |
Source
|
Record name | 2-HYDROXY-3-(THIOPHEN-3-YL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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